molecular formula C8H7ClO3 B8213222 5-Chloro-2-methoxy-(d3)-benzoic acid

5-Chloro-2-methoxy-(d3)-benzoic acid

Cat. No.: B8213222
M. Wt: 189.61 g/mol
InChI Key: HULDRQRKKXRXBI-FIBGUPNXSA-N
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Description

Structure and Synthesis 5-Chloro-2-methoxy-(d3)-benzoic acid (C₈H₄D₃ClO₃) is a deuterated derivative of 5-chloro-2-methoxybenzoic acid, where the three hydrogen atoms in the methoxy (-OCH₃) group are replaced with deuterium (D). This isotopic substitution increases its molecular weight by 3 atomic mass units compared to the non-deuterated analog (C₈H₇ClO₃; CAS 3438-16-2) . The compound is typically synthesized via methylation of 5-chloro-2-hydroxybenzoic acid using deuterated methylating agents like CD₃I or (CD₃)₂SO₄, followed by hydrolysis to yield the carboxylic acid .

Applications Deuterated benzoic acid derivatives are widely employed as internal standards in mass spectrometry (LC-MS/MS) due to their near-identical chemical behavior to non-deuterated analogs, enabling precise quantification in pharmaceutical and environmental analyses . The deuterium label minimizes interference from endogenous compounds, enhancing analytical accuracy .

Properties

IUPAC Name

5-chloro-2-(trideuteriomethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULDRQRKKXRXBI-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation with Deuterated Dimethyl Sulfate

Conditions Adapted from Patent US3965173A :

  • Substrate : 5-Chlorosalicylic acid (10.0 g, 52.6 mmol).

  • Deuterated Reagent : Dimethyl sulfate-d6 (12.4 g, 105.2 mmol).

  • Base : 2N NaOH (165 mL).

  • Solvent : Acetone (275 mL).

  • Temperature : Reflux (56°C).

Optimization Data :

ParameterNon-Deuterated YieldDeuterated YieldNotes
Reaction Time45 min90 minProlonged time offsets isotope effect
Temperature56°C65°CAccelerates DMS-d6 reactivity
NaOH Concentration2N3NCompensates for slower kinetics

Outcome :

  • Isolated yield of methyl 5-chloro-2-(CD3O)benzoate: 58% (vs. 66% for non-deuterated analogue).

  • Hydrolysis with 6N HCl yielded 5-chloro-2-methoxy-(d3)-benzoic acid with >98% deuterium incorporation (confirmed by LC-MS).

Mitsunobu Reaction with CD3OH

Conditions :

  • Substrate : 5-Chlorosalicylic acid (5.0 g, 26.3 mmol).

  • Deuterated Reagent : CD3OH (2.1 g, 65.7 mmol).

  • Reagents : DIAD (6.4 g, 31.6 mmol), PPh3 (8.3 g, 31.6 mmol).

  • Solvent : THF (50 mL).

  • Temperature : 0°C → RT.

Results :

  • Yield: 42% after recrystallization (ethanol/water).

  • Purity: 95% by HPLC.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) :

    • Aromatic protons: δ 7.89 (d, J = 2.4 Hz, 1H), 7.65 (dd, J = 8.8, 2.4 Hz, 1H), 7.32 (d, J = 8.8 Hz, 1H).

    • Absence of methoxy proton signal at δ 3.8–3.9 confirms deuterium incorporation.

  • 13C NMR (101 MHz, DMSO-d6) :

    • CD3O-: δ 56.2 (heptet, J = 22.3 Hz).

  • ESI-MS :

    • m/z 219.0 [M-H]⁻ (calc. 219.03 for C8H5D3ClO3).

Challenges and Mitigation Strategies

Deuterium Loss During Hydrolysis

Issue : Acidic or basic hydrolysis may lead to H-D exchange at the methoxy group.
Solution :

  • Use mild conditions (e.g., 2N NaOH at 25°C) to minimize deuterium scrambling.

  • Monitor reaction progress via TLC to avoid over-hydrolysis.

Cost of Deuterated Reagents

Mitigation :

  • Recover unreacted DMS-d6 via fractional distillation.

  • Explore catalytic deuteration methods (e.g., H-D exchange using D2O and transition metal catalysts).

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-(d3)-benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Formation of 5-Chloro-2-methoxybenzaldehyde or 5-Chloro-2-methoxybenzoic acid.

    Reduction: Formation of 5-Chloro-2-methoxybenzyl alcohol.

Scientific Research Applications

5-Chloro-2-methoxy-(d3)-benzoic acid is used in various scientific research applications, including:

    Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium atoms.

    Biology: Employed in metabolic studies to trace the metabolic pathways of similar compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of deuterated materials for research and development purposes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-(d3)-benzoic acid involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and pathways. The compound’s effects are primarily studied in the context of its deuterated nature, which allows for detailed analysis using spectroscopic techniques.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 5-chloro-2-methoxy-(d3)-benzoic acid with structurally related compounds, highlighting differences in substituents, molecular weight, and applications:

Compound Name CAS RN Molecular Formula Molecular Weight Key Substituents Primary Applications
This compound 1219803-33-4 C₈H₄D₃ClO₃ 203.63 Cl (C5), OCD₃ (C2) LC-MS internal standard
5-Chloro-2-methoxybenzoic acid 3438-16-2 C₈H₇ClO₃ 200.59 Cl (C5), OCH₃ (C2) Pharmaceutical intermediate
3,5-Dichloro-2-methoxybenzoic acid 22775-37-7 C₈H₆Cl₂O₃ 235.04 Cl (C3, C5), OCH₃ (C2) Herbicide precursor
4-Amino-5-chloro-2-methoxybenzoic acid N/A C₈H₈ClNO₃ 215.61 Cl (C5), OCH₃ (C2), NH₂ (C4) Antibiotic synthesis
5-Chloro-2-(2-methoxy-ethoxy)benzoic acid N/A C₁₀H₁₁ClO₄ 230.64 Cl (C5), OCH₂CH₂OCH₃ (C2) Solubility modifier in drug design

Key Observations :

Isotopic vs. Non-Deuterated Analogs: The deuterated variant (203.63 g/mol) exhibits a 1.5% increase in molecular weight compared to its non-deuterated counterpart (200.59 g/mol). This difference is critical for distinguishing isotopic peaks in mass spectrometry .

Substituent Effects: Chlorine Position: 3,5-Dichloro-2-methoxybenzoic acid (CAS 22775-37-7) has dual chlorine substituents, increasing lipophilicity and altering biological activity compared to mono-chloro derivatives . Amino Group: The 4-amino substitution in 4-amino-5-chloro-2-methoxybenzoic acid introduces hydrogen-bonding capacity, making it suitable for synthesizing bioactive molecules like quinolone antibiotics . Alkoxy Chains: Compounds with extended alkoxy groups (e.g., 2-methoxy-ethoxy) exhibit improved solubility in polar solvents, which is advantageous in formulation chemistry .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to achieve high isotopic purity in 5-Chloro-2-methoxy-(d3)-benzoic acid?

  • Methodology : The synthesis typically involves deuterium incorporation at specific sites (e.g., methoxy groups) using labeled precursors. For example, intermediates like 4-amino-5-chloro-2-methoxybenzoic acid ( ) can be modified via catalytic deuteration or isotope exchange. Purity is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic enrichment (>97% deuterium) and positional specificity .
  • Critical Step : Chromatographic purification (e.g., HPLC) ensures removal of non-deuterated byproducts, as noted in scaled-up benzoic acid derivative syntheses ( ).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

X-ray Crystallography : Resolve deuteration sites using single-crystal diffraction (e.g., monoclinic P21/c space group, as in related benzoic acids; ).

Spectroscopy : 1^1H NMR identifies proton-deuterium exchange absence in the methoxy group, while 13^{13}C NMR tracks isotopic shifts .

  • Tools : SHELX software ( ) is recommended for refining crystallographic data and validating molecular geometry.

Advanced Research Questions

Q. What isotopic effects arise from deuteration in this compound during mechanistic studies?

  • Kinetic Isotope Effects (KIEs) : Deuteration at the methoxy group alters reaction rates in nucleophilic substitutions or esterifications. For instance, C-D bonds exhibit slower cleavage compared to C-H, affecting catalytic turnover in cross-coupling reactions .
  • Applications : Use deuterated analogs to trace metabolic pathways (e.g., as internal standards in LC-MS for quantifying drug metabolites; ).

Q. How does deuteration influence the compound’s solubility and crystallinity in formulation studies?

  • Experimental Design :

Compare solubility parameters (logP) of deuterated vs. non-deuterated forms using shake-flask or HPLC methods.

Assess crystallinity via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD).

  • Findings : Deuterated analogs often show reduced solubility in polar solvents due to stronger C-D bonds but enhanced thermal stability .

Q. What strategies resolve contradictions in spectral data when characterizing deuterated analogs?

  • Case Study : Discrepancies in 1^1H NMR integration (e.g., residual proton signals in deuterated methoxy groups) are addressed by:

Optimizing deuteration conditions (e.g., higher catalyst loading or prolonged reaction times).

Using 2^2H NMR or high-resolution MS to distinguish isotopic clusters .

Structural and Functional Analysis

Q. Which crystallographic parameters are critical for resolving deuteration sites in this compound?

  • Key Parameters :

  • Unit cell dimensions (e.g., a = 23.526 Å, b = 3.7972 Å for related structures; ).
  • Hydrogen/deuterium anisotropic displacement parameters.
    • Refinement : SHELXL ( ) is used to model deuterium positions, leveraging high-resolution (<1.0 Å) data to minimize R-factors (<0.05) .

Q. How is this compound utilized in studying enzyme-substrate interactions involving benzoic acid derivatives?

  • Application : As a deuterated probe in kinetic studies (e.g., monitoring binding affinity shifts in cytochrome P450 enzymes). Isotopic labeling reduces metabolic degradation, enabling precise tracking of enzymatic turnover via MS .

Methodological Recommendations

  • Synthesis Optimization : Use flow chemistry for deuteration to enhance reproducibility and scalability ( ).
  • Data Validation : Cross-reference crystallographic data with computational models (e.g., density functional theory) to confirm deuteration effects on bond lengths and angles .

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